8-Methylcinnoline
Overview
Description
8-Methylcinnoline is a nitrogen-containing heterocyclic compound that has been extensively studied in the field of organic chemistry due to its unique properties and potential applications. This compound is composed of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. The synthesis of 8-methylcinnoline is relatively simple, making it an attractive target for researchers looking to develop new chemical reactions and applications.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Methylation of Cinnolines: 8-Methylcinnoline exhibits distinct reactivity in methylation reactions compared to other cinnoline derivatives. For instance, while methylation of 4-hydroxy-3-methylcinnoline yields products through alkylation at N-1 and N-2, 8-methylcinnoline forms products predominantly through alkylation at N-2 (Ames, Chapman, & Waite, 1966).
Photoreactions and Photoproducts
- Photoreactions with Ethers: 8-Methylcinnoline undergoes photoreactions with ethers, leading to various photoproducts through a 1.4 addition process. This behavior is indicative of its potential in photochemical studies (Chen et al., 1968).
Material Science and Optics
- Fluorescence Quenching: The fluorescence quenching characteristics of 8-methyl quinoline make it a promising candidate for applications in sensors and optical materials. Its reaction with various halides demonstrates dynamic quenching through photo-induced electron transfer (Rautela et al., 2016).
Chemical Structure and Properties
- Cinnoline Protonation: Research on the protonation sites of various cinnolines, including 8-methylcinnoline, provides essential insights into their chemical behavior and interaction with other molecules, useful in synthetic chemistry and drug design (Ames et al., 1967).
properties
IUPAC Name |
8-methylcinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-5-6-10-11-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJILQMBVZLODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632914 | |
Record name | 8-Methylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylcinnoline | |
CAS RN |
5265-38-3 | |
Record name | 8-Methylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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